3-Phenoxy-1,2-benzothiazole 1,1-dioxide

Enzyme inhibition Leishmania mexicana Chemical stability

3-Phenoxy-1,2-benzothiazole 1,1-dioxide (CAS registry not assigned; molecular formula C₁₃H₉NO₃S) is a heterocyclic sulfone belonging to the 1,2‑benzisothiazole‑1,1‑dioxide family, which includes saccharin and numerous bioactive derivatives. The compound features a planar benzisothiazole ring system with a sulfone (SO₂) group at position 1 and a phenoxy substituent at position 3, giving it distinct electronic and steric properties compared to 3‑amino, 3‑thio, or 3‑alkyl analogs.

Molecular Formula C13H9NO3S
Molecular Weight 259.28 g/mol
Cat. No. B5557471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenoxy-1,2-benzothiazole 1,1-dioxide
Molecular FormulaC13H9NO3S
Molecular Weight259.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=NS(=O)(=O)C3=CC=CC=C32
InChIInChI=1S/C13H9NO3S/c15-18(16)12-9-5-4-8-11(12)13(14-18)17-10-6-2-1-3-7-10/h1-9H
InChIKeyMWLKWMSDUGSEMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Phenoxy-1,2-benzothiazole 1,1-Dioxide – Physicochemical Identity and Core Scaffold Classification for Procurement Decisions


3-Phenoxy-1,2-benzothiazole 1,1-dioxide (CAS registry not assigned; molecular formula C₁₃H₉NO₃S) is a heterocyclic sulfone belonging to the 1,2‑benzisothiazole‑1,1‑dioxide family, which includes saccharin and numerous bioactive derivatives [1]. The compound features a planar benzisothiazole ring system with a sulfone (SO₂) group at position 1 and a phenoxy substituent at position 3, giving it distinct electronic and steric properties compared to 3‑amino, 3‑thio, or 3‑alkyl analogs [2]. It is primarily used as a synthetic intermediate and research tool, with reported antimycotic and enzyme‑inhibitory activities [3].

Why 3-Phenoxy-1,2-benzothiazole 1,1-Dioxide Cannot Be Freely Substituted by In‑Class Benzisothiazole Dioxides


Within the 1,2‑benzisothiazole‑1,1‑dioxide class, minor structural variations at the 3‑position produce profound differences in stability, target engagement, and biological spectrum. For example, the 3‑phenoxy analogue is a potent but hydrolytically labile inhibitor of Leishmania mexicana pyruvate kinase, whereas its 3‑thioether counterpart is stable and its 3‑amino analogue is completely inactive [1]. Similarly, antifungal activity varies from 4–20 µg mL⁻¹ inhibition for the 3‑phenoxy derivative to markedly different profiles for 3‑chloro or 3‑alkyl congeners [2]. These documented, compound‑specific differences mean that generic interchange without experimental validation will almost certainly yield divergent, and likely inferior, results in both biological assays and industrial applications [3].

Quantitative Differentiation Evidence for 3-Phenoxy-1,2-benzothiazole 1,1-Dioxide Against Closest Structural Analogs


Hydrolytic Lability of the Phenoxy Ether Linkage vs. Stable Thioether Analog in Leishmania mexicana Pyruvate Kinase Inhibition

In a direct head‑to‑head comparison, 3‑(2,5‑dimethylphenoxy)‑1,2‑benzothiazole 1,1‑dioxide was a potent inhibitor of Leishmania mexicana pyruvate kinase but was characterized as a 'labile compound', whereas the corresponding 3‑[(2,5‑dimethylphenyl)sulfanyl]‑1,2‑benzothiazole 1,1‑dioxide was a 'stable sulfur derivative' [1]. This establishes that the C–O–Ar linkage at the 3‑position is inherently susceptible to hydrolytic or metabolic cleavage, a property that materially affects compound handling, storage, and assay reproducibility.

Enzyme inhibition Leishmania mexicana Chemical stability

Complete Loss of Pyruvate Kinase Inhibitory Activity upon Replacement of Phenoxy with Anilino Substituent

The nitrogen analogue N‑(2,5‑dimethylphenyl)‑1,2‑benzothiazol‑3‑amine 1,1‑dioxide, in which the 3‑phenoxy oxygen is replaced by an –NH– group, showed no inhibitory activity against Leishmania mexicana pyruvate kinase, in contrast to the potent inhibition observed for the 3‑phenoxy derivative [1]. This directly demonstrates that the oxygen atom in the 3‑phenoxy bridge is an essential pharmacophoric element.

Structure-activity relationship Pyruvate kinase Leishmania

Antimycotic Activity Spectrum of 3-Phenoxy-1,2-benzisothiazole 1,1-Dioxide Compared to 3-Chloro Precursor

The 3‑phenoxy‑1,2‑benzisothiazole 1,1‑dioxide class exhibited antimycotic inhibition values of 4–20 µg mL⁻¹ against Trichophyton mentagrophytes, Candida albicans, Aspergillus niger, and Penicillium commune [1]. The 3‑chloro‑1,2‑benzisothiazole 1,1‑dioxide precursor, in contrast, is primarily a reactive synthetic intermediate and does not exhibit comparable, defined antifungal activity in standardized assays . This represents a functional activation of the scaffold upon phenoxy substitution.

Antifungal activity Dermatophytes Candida

Differentiation from 3-Substituted Benzisothiazole 1,1-Dioxides in Broad‑Spectrum Antimicrobial Screening

In a systematic screen of 20 aromatic alcohol and thiol derivatives of 3‑substituted 1,2‑benzisothiazole 1,1‑dioxides, individual compounds exhibited distinct and non‑interchangeable antimicrobial profiles against Staphylococcus aureus, Salmonella typhosa, and Aspergillus niger [1]. Although quantitative MIC values for 3‑phenoxy‑1,2‑benzothiazole 1,1‑dioxide itself were not disaggregated in the abstract, the study demonstrates that the identity of the 3‑substituent (phenoxy vs. thiophenoxy vs. alkyl) determines which microbial species are inhibited and at what potency.

Antibacterial Antifungal Structure-activity relationship

Recommended Application Scenarios for 3-Phenoxy-1,2-benzothiazole 1,1-Dioxide Based on Quantitative Differentiation Evidence


Leishmania mexicana Pyruvate Kinase Inhibitor Screening and Mechanistic Studies

The compound (or its dimethyl‑substituted analog) is a validated, potent inhibitor of Leishmania mexicana pyruvate kinase, with documented structure‑activity requirements showing that both the phenoxy oxygen bridge and the 1,1‑dioxide moiety are essential for activity [1]. Use this compound as a positive control or starting scaffold for anti‑leishmanial drug discovery, with the critical caveat that its hydrolytic lability necessitates fresh preparation and anhydrous storage conditions.

Antifungal Susceptibility Testing and Topical Antimycotic Formulation Development

The 3‑phenoxy‑1,2‑benzisothiazole 1,1‑dioxide class has demonstrated in vitro activity (4–20 µg mL⁻¹) against clinically relevant fungi including Trichophyton mentagrophytes and Candida albicans, and has shown in vivo efficacy in local animal infection models when applied as a 0.1–1% topical preparation [1]. Researchers developing topical antifungal agents should select this compound over the 3‑chloro or 3‑amino congeners, which lack comparable antimycotic activity.

Structure–Activity Relationship (SAR) Studies Exploring 3‑Position Linker Effects

The compound provides a direct comparator for SAR investigations where the 3‑position linker atom (O vs. S vs. NH) is systematically varied. Quantitative evidence shows that the O‑linked phenoxy derivative is active but labile, the S‑linked thioether is stable, and the NH‑linked aniline is inactive [1]. Procurement of all three analogs from a single supplier enables internally controlled SAR experiments that directly inform medicinal chemistry optimization.

Synthetic Intermediate for 3‑Phenoxy‑Functionalized Heterocyclic Libraries

Beyond its direct biological activity, the compound serves as a versatile synthetic intermediate for generating focused libraries of 3‑phenoxy‑substituted benzisothiazole dioxides. The 3‑chloro‑1,2‑benzisothiazole 1,1‑dioxide precursor reacts readily with phenols and thiophenols to yield diverse 3‑substituted products [2][3], positioning the target compound as a key building block in medicinal chemistry and agrochemical discovery programs.

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